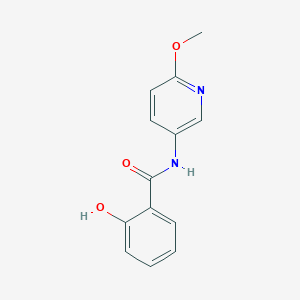![molecular formula C14H25BO4S B14901444 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[35]nonane 7,7-dioxide is a complex organic compound that features a unique combination of boron, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide typically involves the formation of the dioxaborolane ring followed by the introduction of the thiaspiro structure. Common synthetic routes include:
Borylation Reactions: Utilizing boronic acids or boronate esters in the presence of catalysts such as palladium or nickel to form the dioxaborolane ring.
Spirocyclization: Formation of the thiaspiro structure through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation and spirocyclization processes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion of the boron center to boronic acid derivatives using oxidizing agents.
Reduction: Reduction of the sulfur-containing moiety to form thiol derivatives.
Substitution: Nucleophilic substitution reactions at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
Boronic Acid Derivatives: Formed through oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Boron Compounds: Produced via nucleophilic substitution.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide involves interactions with various molecular targets:
Boron Center: Acts as a Lewis acid, facilitating interactions with nucleophiles.
Sulfur Moiety: Participates in redox reactions, influencing the compound’s reactivity.
Dioxaborolane Ring: Provides stability and enhances the compound’s ability to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide is unique due to its combination of boron, sulfur, and oxygen atoms, which imparts distinct reactivity and stability. Its spirocyclic structure further enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C14H25BO4S |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7λ6-thiaspiro[3.5]nonane 7,7-dioxide |
InChI |
InChI=1S/C14H25BO4S/c1-12(2)13(3,4)19-15(18-12)11-9-14(10-11)5-7-20(16,17)8-6-14/h11H,5-10H2,1-4H3 |
InChI Key |
LHTSTLHMGZNASI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCS(=O)(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


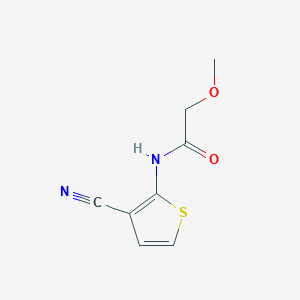
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
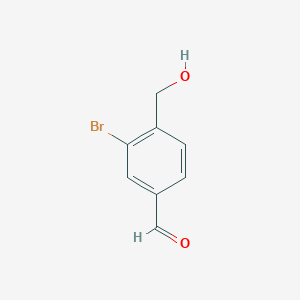
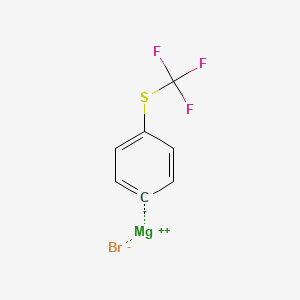
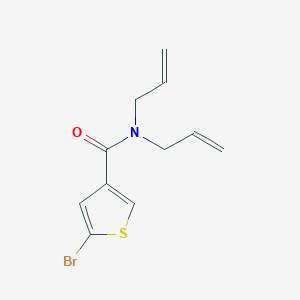

![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
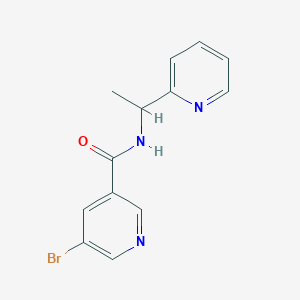
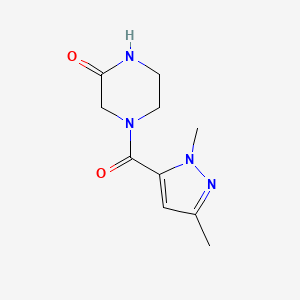
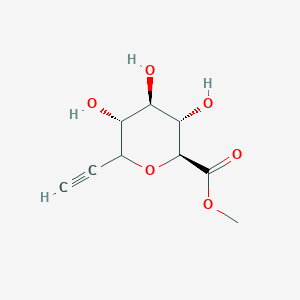
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
